molecular formula C14H26 B14514759 Tetradeca-2,10-diene CAS No. 62581-62-8

Tetradeca-2,10-diene

Cat. No.: B14514759
CAS No.: 62581-62-8
M. Wt: 194.36 g/mol
InChI Key: UUCDPGSGMIHSHN-UHFFFAOYSA-N
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Description

Tetradeca-2,10-diene is an organic compound with the molecular formula C14H26 It is a diene, meaning it contains two double bonds within its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradeca-2,10-diene can be synthesized through various organic synthesis methods. One common approach involves the reaction of 1,4-cyclohexanedione dioxime with nitrilimines. This reaction typically requires the use of a base such as triethylamine to generate the nitrilimines in situ, which then react with the dioxime to form the desired diene .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and large-scale chemical production would apply. This includes optimizing reaction conditions for yield and purity, as well as scaling up the reaction from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions: Tetradeca-2,10-diene can undergo various chemical reactions, including:

    Oxidation: The double bonds in the diene can be oxidized to form epoxides or other oxygen-containing functional groups.

    Reduction: The double bonds can be reduced to form the corresponding alkane.

    Substitution: The hydrogen atoms adjacent to the double bonds can be substituted with other functional groups through various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.

    Substitution: Halogenation reactions can be carried out using halogens (e.g., Br2) or halogenating agents (e.g., N-bromosuccinimide).

Major Products:

    Oxidation: Epoxides, diols, or other oxygenated derivatives.

    Reduction: Tetradecane.

    Substitution: Halogenated derivatives or other substituted products depending on the reagents used.

Scientific Research Applications

Tetradeca-2,10-diene has various applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

  • Tetradeca-2,4,10-triene-8-ynoic acid isobutylamide
  • Tetradeca-2-en-10,12-diynoic acid isobutylamide
  • Dodeca-2,4,10-triene-8-ynoic acid isobutylamide

Comparison: Tetradeca-2,10-diene is unique due to its specific placement of double bonds at the 2nd and 10th positions. This structural feature distinguishes it from other similar compounds, which may have different arrangements of double and triple bonds.

Properties

CAS No.

62581-62-8

Molecular Formula

C14H26

Molecular Weight

194.36 g/mol

IUPAC Name

tetradeca-2,10-diene

InChI

InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,5,8,10H,4,6-7,9,11-14H2,1-2H3

InChI Key

UUCDPGSGMIHSHN-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCCCCCCC=CC

Origin of Product

United States

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